molecular formula C17H14N2O2S B609859 Pcna-I1 CAS No. 444930-42-1

Pcna-I1

Katalognummer B609859
CAS-Nummer: 444930-42-1
Molekulargewicht: 310.37
InChI-Schlüssel: NZWTWRNHYZNWNW-VCHYOVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pcna-I1 is a selective inhibitor of proliferating cell nuclear antigen (PCNA), a potential anticancer target . It selectively binds to PCNA trimers with a Kd of 0.2 to 0.4 μM . Pcna-I1 inhibits the growth of tumor cells of various tissue types with an IC50 of 0.2 μM .


Synthesis Analysis

The synthesis of Pcna-I1 involves the structures of 1-hydrazonomethyl-2-hydroxy (scaffold A), 2-hydrazonomethyl-1-hydroxy (scaffold B), 2-hydrazonomethyl-3-hydroxy (scaffold C), and 4-pyridyl hydrazine (scaffold D) .


Molecular Structure Analysis

The molecular formula of Pcna-I1 is C17H14N2O2S . It has a molecular weight of 310.4 g/mol .


Chemical Reactions Analysis

Pcna-I1 binds at the interface between PCNA monomers, stabilizes the homotrimer, and may interfere with protein-protein interactions . It has been shown to result in reduced DNA replication, late gene expression, and virus production .


Physical And Chemical Properties Analysis

Pcna-I1 has a molecular weight of 310.4 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 310.07759887 g/mol .

Wissenschaftliche Forschungsanwendungen

  • Development of Novel Cancer Therapeutics : PCNA has emerged as a promising target for novel cancer therapeutics. Molecule I1, interacting with the hydrophobic pocket of PCNA, suggests potential for the development of inhibitors to target various types of cancers and modulate protein-protein interactions. This was supported by computational methods including molecular docking and dynamics simulations, suggesting that these inhibitors could advance in the drug discovery pipeline (Bhardwaj & Purohit, 2022).

  • Inhibition of Tumor Cell Growth : Pcna-I1 has been found to selectively bind to PCNA trimers, impacting tumor cell proliferation. It demonstrated the ability to inhibit the growth of tumor cells from various tissue types, while affecting the growth of nontransformed cells at significantly higher concentrations. This suggests its potential utility in PCNA-targeted cancer therapy (Tan et al., 2012).

  • Enhancement of DNA Damage Agent Effects : A study indicated that Pcna-I1S, a variant of Pcna-I1, when combined with DNA damaging agents, could significantly enhance cell growth inhibition and DNA damage in human prostate and lung cancer cells. This suggests its role in potentially enhancing the efficacy of chemotherapy and radiation therapy in the treatment of these cancers (Lu & Dong, 2019).

  • Antitumor Effects in Prostate Cancer : In prostate cancer models, targeting PCNA chromatin association with Pcna-I1 induced DNA damage and apoptosis, irrespective of the expression of the tumor suppressor p53. This suggests the broad potential of Pcna-I1 in treating various types of cancers, even those resistant to traditional treatments (Dillehay et al., 2014).

  • Structural Analysis for Enhanced Cancer Therapy : Further structural analysis of PCNA-I1 and its analogs has led to the identification of compounds with superior potencies, potentially improving the solubility and effectiveness of PCNA-targeting cancer therapies (Dillehay et al., 2015).

Safety And Hazards

Pcna-I1 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Pcna-I1 has shown potential in enhancing the efficacy of chemotherapy and radiation therapy in the treatment of human prostate and lung cancer . It has also been suggested that targeting PCNA with Pcna-I1 may provide a novel approach for enhancing the efficacy of these treatments .

Eigenschaften

IUPAC Name

N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWTWRNHYZNWNW-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pcna-I1

Citations

For This Compound
10
Citations
S Lu, Z Dong - PLoS One, 2019 - journals.plos.org
… with the lead compound PCNA-I1 induces DNA damage and … that is more potent than PCNA-I1 in suppressing cell growth … Indeed, we found that targeting PCNA with PCNA-I1 inhibits …
Number of citations: 17 journals.plos.org
KL Dillehay, S Lu, Z Dong - Molecular cancer therapeutics, 2014 - AACR
… that treatment with PCNA-I1 induces DNA damage and programmed cell death and reduces clonogenicity of human prostate tumor cells. Furthermore, treatment with PCNA-I1 inhibited …
Number of citations: 31 aacrjournals.org
KL Dillehay, WL Seibel, D Zhao, S Lu… - Pharmacology …, 2015 - Wiley Online Library
… by PCNA-I1 and to identify PCNA-I1 analogs with superior potencies. We found that PCNA-I1 does … PCNA harboring point mutations at the predicted binding site of PCNA-I1. Forty-six …
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
H Cheng, X Cao, X Min, X Zhang, Q Kong… - The FEBS …, 2020 - Wiley Online Library
… PCNA trimerization, we treated HepG2 cells with PCNA-I1, a PCNA inhibitor through directly … by PCNA-I1 administration when compared to Hspa12a o/e cells in the absence of PCNA-I1 …
Number of citations: 10 febs.onlinelibrary.wiley.com
S Lu, Z Dong - International Journal of Oncology, 2021 - spandidos-publications.com
… In a previous study by the authors, it was demonstrated that PCNA-I1 inhibited the growth of … One of the important findings of the present study is that PCNA-I1 enhanced the growth …
Number of citations: 2 www.spandidos-publications.com
Z Tan, M Wortman, KL Dillehay, WL Seibel… - Molecular …, 2012 - ASPET
… After an overnight incubation, the cells were treated for 4 days with various concentrations (up to 10 μM) of PCNA-I1 or PCNA-I1. The live cells were stained with MTT and counted as …
Number of citations: 107 molpharm.aspetjournals.org
E Kowalska, F Bartnicki, R Fujisawa… - Nucleic acids …, 2018 - academic.oup.com
Proliferating cell nuclear antigen (PCNA) is a multifunctional protein present in the nuclei of eukaryotic cells that plays an important role as a component of the DNA replication …
Number of citations: 22 academic.oup.com
M Cardano, C Tribioli, E Prosperi - Current Cancer Drug …, 2020 - ingentaconnect.com
… PCNA-I1 was found to reduce the amount of the chromatin-… PCNA-I1 was further tested on prostate cancer in cultured … This study confirmed that PCNA-I1 stabilizes the trimer and …
Number of citations: 102 www.ingentaconnect.com
VK Bhardwaj, R Purohit - Journal of Cellular Biochemistry, 2022 - Wiley Online Library
… The PCNA-I1 and PCNA-mol30 complexes showed a single broad deep basin indicating … the conformations during the simulation were stable for PCNA-I1 and PCNA-mol30 complexes, …
Number of citations: 50 onlinelibrary.wiley.com
JE Packard, JA Dembowski - The FASEB Journal, 2022 - Wiley Online Library
… PCNA inhibitor, PCNA-I1, and a … PCNA-I1, an observation that is consistent with IF imaging data. Viral replication proteins UL30, UL42, and UL9 decreased in the presence of PCNA-I1. …
Number of citations: 3 faseb.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.